7-hydroxy-PIPAT

描述

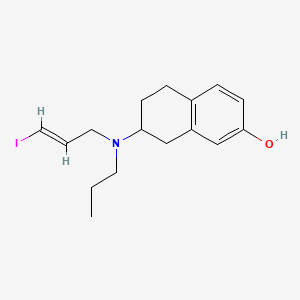

Structure

3D Structure

属性

CAS 编号 |

148216-78-8 |

|---|---|

分子式 |

C16H22INO |

分子量 |

371.26 g/mol |

IUPAC 名称 |

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+ |

InChI 键 |

RTMIJLQPWFKAFE-FPYGCLRLSA-N |

手性 SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O |

规范 SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |

其他CAS编号 |

148258-46-2 148216-78-8 |

同义词 |

7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin 7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin 7-OH-PIPAT 7-OH-PIPAT-A |

产品来源 |

United States |

Foundational & Exploratory

The Origin of 7-Hydroxymitragynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxymitragynine (7-OH) is a potent, biologically active terpenoid indole alkaloid and a key psychoactive component of the plant Mitragyna speciosa (kratom). Despite its low natural abundance, its significance is pronounced due to its high affinity for μ-opioid receptors. This document provides a comprehensive overview of the origins of 7-hydroxymitragynine, detailing its natural biosynthesis within M. speciosa, prevalent chemical synthesis methodologies, and the experimental protocols for its isolation and production. Quantitative data is presented to offer a comparative perspective on its prevalence and yields from various sources.

Natural Origin: Biosynthesis in Mitragyna speciosa

7-Hydroxymitragynine is primarily understood as a metabolic byproduct, originating from the plant's most abundant alkaloid, mitragynine.[1][2] The biosynthetic journey begins with fundamental precursors from the shikimate and monoterpenoid pathways, culminating in a late-stage oxidation that yields the final compound.

The biosynthetic pathway for mitragynine, the direct precursor to 7-OH, has been recently elucidated and involves a series of complex enzymatic steps.[3][4] The process begins with the condensation of tryptamine and secologanin to form strictosidine.[5] Through a cascade of enzymatic reactions involving reductases and methyltransferases, strictosidine is converted into the corynanthe-type scaffold characteristic of mitragynine.

The final and critical step in the natural origin of 7-hydroxymitragynine is the oxidation of mitragynine at the C7-position. While 7-OH is found in kratom leaves, it is typically in very small quantities, suggesting it may be a minor metabolite or an artifact of post-harvest oxidation rather than a primary product of biosynthesis. In humans and mice, a similar conversion occurs in the liver, where cytochrome P450 enzymes (specifically CYP3A isoforms) metabolize mitragynine into 7-hydroxymitragynine. This metabolic conversion is a key factor in the analgesic effects observed after mitragynine ingestion.

Quantitative Data: Natural Abundance

The concentration of 7-hydroxymitragynine in dried M. speciosa leaves is significantly lower than that of its precursor, mitragynine. This low natural abundance makes direct extraction for large-scale production impractical.

| Alkaloid | Typical Concentration in Dried Leaf | Reference |

| Mitragynine | 1-2% of dry leaf mass (up to 66% of total alkaloids) | |

| 7-Hydroxymitragynine | < 0.05% of dry leaf mass (< 2% of total alkaloids) |

Note: Concentrations can vary based on plant genotype, season, and post-harvest handling.

Chemical Origin: Synthesis Strategies

Due to its scarcity in nature, chemical synthesis is the primary method for producing 7-hydroxymitragynine for research and development. Most synthetic routes involve the late-stage oxidation of mitragynine, which is readily available from kratom extracts.

The total synthesis of mitragynine has been achieved through various complex, multi-step processes. However, the most common and practical approach for obtaining 7-OH is the semi-synthesis from isolated mitragynine. This involves a direct oxidation reaction targeting the C7 position of the indole nucleus.

Several oxidizing agents have been proven effective for this conversion. A widely used reagent is [bis(trifluoroacetoxy)iodo]benzene (PIFA), which can achieve high conversion rates and yields under controlled conditions. Other effective oxidants include lead tetraacetate, potassium peroxymonosulfate (Oxone), and singlet oxygen.

Quantitative Data: Synthesis Yields

The yield of 7-hydroxymitragynine from the oxidation of mitragynine can be substantial, making it a viable production strategy.

| Oxidizing Agent | Reported Yield | Reference |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 50% | |

| PIFA with Trifluoroacetic Acid (TFA) | 71% | |

| PIFA (Optimized Conditions) | ~70% (with >95% conversion) |

Experimental Protocols

This section outlines generalized methodologies for the isolation of the precursor, mitragynine, and its subsequent conversion to 7-hydroxymitragynine.

Protocol 1: Isolation and Purification of Mitragynine

The extraction of mitragynine from M. speciosa leaves is the foundational step for its use in semi-synthesis. Acid-base extraction is a common and effective method.

-

Maceration & Acidification: Dried, powdered kratom leaves are macerated in a solvent such as methanol or ethanol. An acid (e.g., acetic acid or citric acid) is added to convert the alkaloids into their salt forms, which are soluble in the polar solvent.

-

Filtration: The solid plant material is filtered out, leaving a solution containing the alkaloid salts.

-

Basification & Extraction: The pH of the filtrate is raised with a base (e.g., sodium carbonate) to convert the alkaloid salts back to their freebase form. The aqueous solution is then extracted with a non-polar organic solvent (e.g., chloroform, hexane).

-

Concentration: The organic solvent containing the mitragynine freebase is evaporated under reduced pressure to yield a crude alkaloid extract.

-

Purification: The crude extract is purified using chromatographic techniques. Flash chromatography with a silica gel column, eluting with a hexane/ethyl acetate gradient, is commonly employed to isolate mitragynine with high purity (>98%).

Protocol 2: Synthesis and Purification of 7-Hydroxymitragynine

This protocol details the oxidation of mitragynine using PIFA.

-

Reaction Setup: Mitragynine is dissolved in a solvent system, typically a mixture of tetrahydrofuran (THF) and water. The reaction is performed under an inert atmosphere (e.g., argon) and cooled to 0°C in an ice bath.

-

Addition of Oxidant: [Bis(trifluoroacetoxy)iodo]benzene (PIFA), dissolved in a suitable solvent, is added dropwise to the cooled mitragynine solution. The reaction mixture is stirred at low temperature for a specified period.

-

Quenching: The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude product is purified via column chromatography. To prevent degradation on silica, the column is often treated with a base like triethylamine. Advanced techniques such as Centrifugal Partition Chromatography (CPC) followed by High-Performance Liquid Chromatography (HPLC) can be used for two-dimensional purification to achieve very high purity (>98%).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical, pharmacological properties and biosynthesis of opioid mitragynine in Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

7-Hydroxymitragynine: A Potent Metabolite of Mitragynine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine is the most abundant psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). Traditionally used in Southeast Asia for its stimulant and analgesic properties, kratom and its constituents have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in pain management and opioid withdrawal. Central to the pharmacology of mitragynine is its conversion to the more potent metabolite, 7-hydroxymitragynine. This technical guide provides a comprehensive overview of the metabolic transformation of mitragynine to 7-hydroxymitragynine, detailing the enzymatic processes, pharmacokinetic profiles, experimental methodologies for its study, and the signaling pathways through which it exerts its effects.

Metabolism of Mitragynine to 7-Hydroxymitragynine

The conversion of mitragynine to 7-hydroxymitragynine is a critical step in its pharmacology, as 7-hydroxymitragynine is a significantly more potent agonist at the μ-opioid receptor.[1][2] This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Conversion

In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the hydroxylation of mitragynine at the 7-position to form 7-hydroxymitragynine.[3][4][5] While CYP3A4 plays the predominant role, minor contributions from other CYP isoforms, such as CYP2D6 and CYP2C9, have also been reported. The formation of 7-hydroxymitragynine is considered a key activation step, as this metabolite exhibits substantially higher affinity and efficacy at the μ-opioid receptor compared to its parent compound.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of mitragynine and 7-hydroxymitragynine.

Table 1: Human Pharmacokinetic Parameters of Mitragynine and 7-Hydroxymitragynine after Oral Administration of Encapsulated Dried Kratom Leaf Powder.

| Parameter | Mitragynine | 7-Hydroxymitragynine |

| Tmax (median, hours) | 1.0 - 1.7 | 1.2 - 2.0 |

| Cmax (dose-proportional increase) | Increases with dose | Increases with dose |

| AUC (more than dose-proportional) | Increases with dose | Increases with dose |

| T1/2 (mean, hours) - Single Dose | up to 43.4 | up to 4.7 |

| T1/2 (mean, hours) - Multiple Doses | up to 67.9 | up to 24.7 |

| Mean Concentration Ratio (7-OH-MG/MG) - Single Dose | 0.20 - 0.31 | - |

| Mean Concentration Ratio (7-OH-MG/MG) - Multiple Doses | 0.15 - 0.21 | - |

Table 2: In Vitro Pharmacodynamic Parameters at the Human μ-Opioid Receptor.

| Compound | Ki (nM) | EC50 (nM) | Emax (%) |

| Mitragynine | 709 | 339 | 34 |

| 7-Hydroxymitragynine | 77.9 | 34.5 | 47 |

Experimental Protocols

The study of mitragynine metabolism relies on a combination of in vitro and in vivo models, coupled with sensitive analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This method is widely used to assess the metabolic stability and identify the metabolites of a compound in a system that contains a wide range of drug-metabolizing enzymes.

-

Incubation Mixture: A typical incubation mixture includes pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), mitragynine (at various concentrations to determine enzyme kinetics), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated at specific time points by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining mitragynine and the formed 7-hydroxymitragynine.

Metabolism using Recombinant CYP Enzymes

To identify the specific CYP isoforms responsible for the metabolism of mitragynine, recombinant human CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) are used.

-

Incubation: Mitragynine is incubated individually with a panel of recombinant CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19) in the presence of a NADPH-regenerating system.

-

Inhibition Studies: To confirm the role of a specific CYP isoform, selective chemical inhibitors can be included in the incubation with HLM. For example, ketoconazole is a potent inhibitor of CYP3A4. A significant reduction in the formation of 7-hydroxymitragynine in the presence of the inhibitor confirms the involvement of that enzyme.

-

Analysis: The samples are processed and analyzed by LC-MS/MS as described for the HLM assay.

LC-MS/MS Quantification of Mitragynine and 7-Hydroxymitragynine

LC-MS/MS is the gold standard for the sensitive and selective quantification of mitragynine and its metabolites in biological matrices.

-

Sample Preparation: Biological samples (e.g., plasma, urine, or microsomal incubates) are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for mitragynine and 7-hydroxymitragynine are monitored for quantification. Deuterated internal standards are often used to ensure accuracy and precision.

Signaling Pathways

7-Hydroxymitragynine exerts its primary pharmacological effects through its interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR).

μ-Opioid Receptor Activation and G-Protein Signaling

Upon binding of an agonist like 7-hydroxymitragynine, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gα-GTP complex and the Gβγ dimer can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to the analgesic and other opioid-like effects.

G-Protein Biased Agonism and the β-Arrestin Pathway

Interestingly, both mitragynine and 7-hydroxymitragynine are considered G-protein biased agonists at the μ-opioid receptor. This means they preferentially activate the G-protein signaling pathway over the β-arrestin pathway. The β-arrestin pathway is associated with receptor desensitization, internalization, and some of the adverse effects of classical opioids, such as respiratory depression and constipation. The reduced recruitment of β-arrestin by 7-hydroxymitragynine may contribute to a potentially more favorable side-effect profile compared to traditional opioids.

Experimental Workflow for Investigating Mitragynine Metabolism

The following diagram illustrates a typical experimental workflow for studying the in vitro metabolism of mitragynine.

Conclusion

The metabolic conversion of mitragynine to 7-hydroxymitragynine is a pivotal event in the pharmacology of kratom. This transformation, primarily catalyzed by CYP3A4, yields a metabolite with significantly enhanced potency at the μ-opioid receptor. The G-protein biased agonism of 7-hydroxymitragynine suggests a potential for therapeutic benefit with a reduced side-effect profile compared to classical opioids. Understanding the intricacies of this metabolic pathway and the resulting signaling cascades is essential for the continued research and development of novel analgesics derived from this natural product. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex pharmacology of mitragynine and its metabolites.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-Hydroxymitragynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymitragynine is a terpenoid indole alkaloid and a prominent active metabolite of mitragynine, the most abundant alkaloid in the plant Mitragyna speciosa, commonly known as kratom.[1][2] While present in kratom leaves in smaller quantities than its parent compound, 7-hydroxymitragynine exhibits significantly more potent activity at opioid receptors and is considered a key mediator of the analgesic effects of mitragynine.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of 7-hydroxymitragynine, with a focus on its receptor binding, functional activity, pharmacokinetics, and in vivo effects. The information is presented to support further research and drug development efforts in the field of pain management and opioid pharmacology.

Pharmacodynamics

The primary mechanism of action of 7-hydroxymitragynine involves its interaction with opioid receptors. It is characterized as a partial agonist at the mu-opioid receptor (MOR) and a competitive antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1] A notable characteristic of 7-hydroxymitragynine is its G protein-biased agonism at the mu-opioid receptor, meaning it preferentially activates G protein signaling pathways without significantly recruiting β-arrestin. This biased agonism is a subject of intense research as it may be associated with a reduced side-effect profile, such as less respiratory depression and constipation, compared to classical opioid agonists.

Receptor Binding Affinities

The binding affinity of 7-hydroxymitragynine for opioid receptors has been determined in various in vitro studies. The following table summarizes the reported inhibition constant (Ki) values.

| Receptor Subtype | Ki (nM) | Species/System | Reference(s) |

| Mu-Opioid Receptor (MOR) | 7.16 ± 0.94 | Human (HEK cells) | |

| 13.5 | Not Specified | ||

| 16 ± 1 | Human (HEK293 cells) | ||

| 37 ± 4 | Murine | ||

| 77.9 (45.8–152) | Human (CHO cells) | ||

| Kappa-Opioid Receptor (KOR) | 115.0 | Rat (RBL cells) | |

| 123 | Not Specified | ||

| 132 ± 7 | Murine | ||

| 133 ± 37 | Human (HEK293 cells) | ||

| 220 (162–302) | Human (CHO cells) | ||

| Delta-Opioid Receptor (DOR) | 91 ± 8 | Murine | |

| 137 ± 21 | Human (HEK293 cells) | ||

| 155 | Not Specified | ||

| 243 (168–355) | Human (CHO cells) | ||

| 550.2 | Rat (RBL cells) |

Functional Activity

Functional assays have been employed to characterize the agonist/antagonist properties of 7-hydroxymitragynine at opioid receptors. The table below presents the half-maximal effective concentration (EC50) and maximum effect (Emax) values from these studies.

| Assay | Receptor | EC50 (nM) | Emax (%) | Species/System | Reference(s) |

| [35S]GTPγS Binding | Mu-Opioid | 34.5 ± 4.5 | 47 | Human | |

| [35S]GTPγS Binding | Mu-Opioid | - | 41.3 | Human (CHO cells) | |

| BRET Assay | Mu-Opioid | 34.5 ± 4.5 | 47 | Human | |

| HTRF Assay | Mu-Opioid | 7.6 | Full Agonist | Human |

Signaling Pathway of 7-Hydroxymitragynine at the Mu-Opioid Receptor

7-hydroxymitragynine's interaction with the mu-opioid receptor initiates a G protein-mediated signaling cascade. As a G protein-biased agonist, it preferentially activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This pathway is associated with the analgesic effects of opioids. Crucially, 7-hydroxymitragynine shows minimal recruitment of β-arrestin 2, a protein implicated in the development of tolerance and certain adverse effects of classical opioids.

Pharmacokinetics

7-hydroxymitragynine is an active metabolite of mitragynine, formed primarily in the liver through oxidation. This metabolic conversion is mediated by cytochrome P450 enzymes, specifically CYP3A4.

| Parameter | Value | Species | Route of Administration | Reference(s) |

| Tmax (Time to Maximum Concentration) | 1.2 - 1.8 h (single dose) | Human | Oral | |

| 1.3 - 2.0 h (multiple doses) | Human | Oral | ||

| T1/2 (Half-life) | 4.7 h (single dose) | Human | Oral | |

| 24.7 h (multiple doses) | Human | Oral | ||

| 170.1 min | Human (in vitro) | - | ||

| Metabolism | Metabolite of mitragynine via CYP3A4 | Human, Mouse | - | |

| Plasma Protein Binding | >97% (low compared to other alkaloids) | Human | - |

In Vivo Analgesic Activity

Animal studies have consistently demonstrated the potent analgesic effects of 7-hydroxymitragynine, which are primarily mediated through the mu-opioid receptor.

| Assay | ED50 (mg/kg) | Species | Route of Administration | Reference(s) |

| Tail-Flick Test | 0.57 (0.19–1.7) | Mouse (129S1) | Subcutaneous (s.c.) | |

| Hot Plate Test | More potent than morphine | Mouse | Subcutaneous (s.c.) | |

| Orally active (5-10 mg/kg) | Mouse | Oral |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 7-hydroxymitragynine for opioid receptors.

1. Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR, [3H]DADLE for DOR).

-

Binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.7).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

7-hydroxymitragynine stock solution and serial dilutions.

-

Non-specific binding control (e.g., 10 µM naloxone).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of 7-hydroxymitragynine in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of 7-hydroxymitragynine.

-

50 µL of the specific radioligand at a concentration near its Kd.

-

150 µL of the cell membrane preparation (10-20 µg protein/well).

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 7-hydroxymitragynine concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

1. Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 10 µM GDP, pH 7.4).

-

[35S]GTPγS.

-

7-hydroxymitragynine stock solution and serial dilutions.

-

Positive control (e.g., DAMGO for MOR).

-

Non-specific binding control (unlabeled GTPγS).

-

96-well plates.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of 7-hydroxymitragynine in assay buffer.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well).

-

Add the desired concentrations of 7-hydroxymitragynine or control compounds.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific [35S]GTPγS binding against the logarithm of the 7-hydroxymitragynine concentration.

-

Determine the EC50 and Emax values from the dose-response curve. Emax is often expressed as a percentage of the response to a full agonist.

In Vivo Analgesic Assays

This test measures the latency of a nociceptive response to a thermal stimulus.

1. Apparatus:

-

Hot plate apparatus with adjustable temperature control.

-

Timer.

-

Animal enclosure.

2. Procedure:

-

Set the hot plate temperature to a constant, non-injurious noxious level (e.g., 52-55°C).

-

Administer 7-hydroxymitragynine or vehicle to the test animals (e.g., mice) via the desired route (e.g., subcutaneous or oral).

-

At a predetermined time after administration, place the animal on the hot plate.

-

Start the timer and observe the animal for nociceptive behaviors, such as hind paw licking, flicking, or jumping.

-

Stop the timer and remove the animal from the hot plate immediately upon observing the nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

This assay measures the latency to withdraw the tail from a radiant heat source.

1. Apparatus:

-

Tail-flick meter with a radiant heat source and a timer.

-

Animal restrainer.

2. Procedure:

-

Gently place the animal (e.g., mouse) in the restrainer, allowing the tail to be exposed.

-

Administer 7-hydroxymitragynine or vehicle.

-

At a specific time post-administration, position the animal's tail over the radiant heat source.

-

Activate the heat source and the timer.

-

The timer stops automatically when the animal flicks its tail away from the heat.

-

Record the latency. A cut-off time is pre-set to avoid tissue injury.

Experimental Workflow for Pharmacological Profiling

The pharmacological characterization of a novel compound like 7-hydroxymitragynine typically follows a structured workflow, progressing from in vitro to in vivo studies.

Conclusion

7-hydroxymitragynine is a potent, partial agonist at the mu-opioid receptor with a unique G protein-biased signaling profile. Its significant analgesic properties, coupled with a potentially favorable side-effect profile, make it a compound of considerable interest for the development of novel pain therapeutics. This technical guide provides a comprehensive summary of its pharmacological characteristics and detailed experimental protocols to facilitate further research in this promising area. A thorough understanding of its pharmacodynamics and pharmacokinetics is crucial for advancing its potential clinical applications while ensuring a clear assessment of its safety and abuse liability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biased agonism of 7-hydroxymitragynine at the mu-opioid receptor

An In-depth Technical Guide to the Biased Agonism of 7-Hydroxymitragynine at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymitragynine (7-OH) is a potent, psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa).[1] It is also the primary active metabolite of mitragynine, the most abundant alkaloid in kratom, formed in vivo via cytochrome P450-mediated metabolism.[2][3] While present in much lower concentrations than mitragynine in the plant material itself, 7-hydroxymitragynine is a significantly more potent agonist at the mu-opioid receptor (MOR) and is a key mediator of kratom's analgesic effects.[2][4]

Recent pharmacological investigations have revealed that 7-hydroxymitragynine functions as a G-protein biased agonist at the MOR. This means it preferentially activates the G-protein signaling cascade, which is associated with therapeutic effects like analgesia, while minimally engaging the β-arrestin-2 pathway, which is implicated in adverse effects such as respiratory depression, constipation, and the development of tolerance. This "atypical" opioid profile distinguishes it from classical opioids like morphine and has positioned the Mitragyna alkaloid scaffold as a promising framework for developing safer and more effective analgesics with an improved therapeutic window. This document provides a comprehensive technical overview of the quantitative pharmacology, experimental methodologies, and signaling dynamics that define the biased agonism of 7-hydroxymitragynine.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of 7-hydroxymitragynine in comparison to mitragynine and other standard ligands at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

This table presents the equilibrium dissociation constants (Kᵢ) for 7-hydroxymitragynine and mitragynine at human (h) and mouse (m) mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. Lower Kᵢ values indicate higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Species | Reference |

| 7-Hydroxymitragynine | hMOR | 7.16 ± 0.94 | Human | |

| hMOR | 47 | Human | ||

| hMOR | 77.9 (45.8–152) | Human | ||

| hKOR | 188 | Human | ||

| hKOR | 220 (162–302) | Human | ||

| hDOR | 219 | Human | ||

| hDOR | 243 (168–355) | Human | ||

| Mitragynine | hMOR | 161 ± 9.56 | Human | |

| hMOR | 709 (489-1030) | Human | ||

| hKOR | 1700 (1090–2710) | Human | ||

| hDOR | 6800 (2980–15,900) | Human |

Table 2: Mu-Opioid Receptor Functional Activity (EC₅₀ and Eₘₐₓ)

This table details the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of 7-hydroxymitragynine for G-protein activation and β-arrestin-2 recruitment. Efficacy is often expressed relative to a standard full agonist like DAMGO. The clear separation between high potency/efficacy in G-protein activation and low/no activity in β-arrestin recruitment is the hallmark of its biased agonism.

| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |

| G-Protein Activation ([³⁵S]GTPγS) | 7-Hydroxymitragynine | - | 41.3 | - | |

| Mitragynine | - | Antagonist | - | ||

| G-Protein Activation (cAMP) | 7-Hydroxymitragynine | 7.6 | Full Agonist | HEK | |

| 7-Hydroxymitragynine | 34.5 ± 4.5 | 47 | HEK | ||

| Mitragynine | 307.5 | Partial Agonist | HEK | ||

| Mitragynine | 339 | 34 | - | ||

| β-Arrestin-2 Recruitment | 7-Hydroxymitragynine | >10,000 | ~0 | HTLA | |

| Mitragynine | >10,000 | ~0 | HTLA |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways and experimental procedures are provided below using the DOT language.

Caption: G-Protein biased signaling pathway of 7-hydroxymitragynine at the MOR.

Caption: Experimental workflow for determining biased agonism.

Caption: Logical relationship of 7-OH's biased agonism and its effects.

Detailed Experimental Protocols

The characterization of 7-hydroxymitragynine as a biased agonist relies on a suite of specific in vitro assays. The fundamental protocols for these key experiments are outlined below.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of 7-hydroxymitragynine for the mu-, kappa-, and delta-opioid receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., HEK293, CHO).

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR).

-

Test compound (7-hydroxymitragynine) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel incubation is performed with the radioligand and a high concentration of a non-radiolabeled antagonist (e.g., naloxone) to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

G-Protein Activation Assays

These functional assays measure the extent to which a ligand activates the G-protein signaling cascade upon binding to a G-protein coupled receptor (GPCR).

This is a direct measure of G-protein activation. Agonist binding to a Gᵢ/ₒ-coupled receptor like MOR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

-

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of 7-hydroxymitragynine in stimulating G-protein activation at the MOR.

-

Protocol:

-

Cell membranes expressing MOR are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

The binding of the agonist (7-hydroxymitragynine) to the MOR facilitates the binding of [³⁵S]GTPγS to the Gα subunit.

-

The reaction is incubated for a set period at a controlled temperature (e.g., 30°C).

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.

-

Data are plotted as [³⁵S]GTPγS binding versus ligand concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are derived. Efficacy is typically compared to a standard full agonist like DAMGO.

-

Since the MOR is coupled to Gᵢ/ₒ proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Objective: To functionally assess MOR activation by measuring the inhibition of cAMP production.

-

Protocol:

-

Whole cells expressing MOR are pre-incubated with the test compound at various concentrations.

-

Adenylyl cyclase is then stimulated using forskolin, which would otherwise lead to a large increase in intracellular cAMP.

-

The cells are incubated to allow for MOR-mediated inhibition of this forskolin-stimulated cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay or Bioluminescence Resonance Energy Transfer (BRET) sensors (e.g., CAMYEL).

-

The results are used to generate a dose-response curve for the inhibition of cAMP production, allowing for the determination of EC₅₀ and Eₘₐₓ.

-

β-Arrestin-2 Recruitment Assay

These assays are designed to measure the recruitment of β-arrestin-2 to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.

-

Objective: To quantify the ability of 7-hydroxymitragynine to promote the interaction between MOR and β-arrestin-2.

-

Methodology (e.g., PathHunter® or Tango™ Assay): These assays commonly use enzyme fragment complementation (EFC).

-

A cell line is engineered to express the MOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

In the basal state, the two enzyme fragments are separate and inactive.

-

Cells are incubated with varying concentrations of the test compound (7-hydroxymitragynine).

-

If the ligand induces β-arrestin-2 recruitment to the MOR, the two enzyme fragments are brought into close proximity, allowing them to complement and form an active enzyme (e.g., β-galactosidase).

-

A substrate is added that is hydrolyzed by the active enzyme to produce a detectable signal (e.g., chemiluminescence).

-

The signal intensity is measured with a luminometer and is directly proportional to the extent of β-arrestin-2 recruitment.

-

Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin-2 recruitment. For 7-hydroxymitragynine, this recruitment is minimal or non-existent.

-

References

- 1. fda.gov [fda.gov]

- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxymitragynine's Interaction with Dopamine Receptors: A Technical Guide

Abstract

7-hydroxymitragynine, a potent alkaloid derived from the kratom plant (Mitragyna speciosa), is primarily recognized for its significant activity at μ-opioid receptors. However, its influence on the dopaminergic system is a critical area of research for understanding its full pharmacological profile, including its potential for abuse and therapeutic applications. This technical guide provides an in-depth review of the current scientific understanding of the interaction between 7-hydroxymitragynine and dopamine receptors. It has been established that 7-hydroxymitragynine modulates dopamine release in a dose-dependent manner.[1][2] This document synthesizes the available quantitative data, details the experimental methodologies used in these investigations, and illustrates the relevant signaling pathways and experimental workflows. It is important to note that while the effects on dopamine neurotransmission are observed, direct, high-affinity binding of 7-hydroxymitragynine to dopamine receptors has not been extensively characterized in the scientific literature, with most evidence pointing towards an indirect modulation of the dopaminergic system, likely downstream of its action on opioid receptors.

Effects on Dopaminergic Neurotransmission

The primary interaction of 7-hydroxymitragynine with the dopaminergic system, as supported by current research, is its modulation of dopamine release in the nucleus accumbens, a key brain region in the reward pathway. In vivo studies have demonstrated a complex, dose-dependent effect on dopamine levels.

Quantitative Data on Dopamine Release

The following table summarizes the key quantitative findings from in vivo microdialysis studies examining the effect of 7-hydroxymitragynine on dopamine release.

| Dose (mg/kg, i.p.) | Effect on Dopamine Release in Nucleus Accumbens | Species | Reference |

| 0.5 | ~18% increase from vehicle | Mouse | [1] |

| 1.0 | No significant change reported | Mouse | [1] |

| 2.0 | ~22% decrease from vehicle | Mouse | [1] |

These findings suggest a biphasic effect, with low doses of 7-hydroxymitragynine enhancing dopamine release and higher doses having the opposite effect. Notably, these studies also found that 7-hydroxymitragynine did not alter the clearance rate of dopamine, indicating no significant effect on dopamine transporter functioning. Furthermore, 7-hydroxymitragynine did not appear to alter dopamine autoreceptor function.

Direct Dopamine Receptor Binding Profile

Currently, there is a notable lack of published studies providing specific binding affinities (Ki) or functional potencies (EC50/IC50) of 7-hydroxymitragynine at any of the five dopamine receptor subtypes (D1-D5). The parent compound, mitragynine, has been shown to inhibit radioligand binding at the D2 receptor, with one study noting a 54.22% inhibition, though without providing a Ki value. This suggests that some alkaloids from kratom may interact with dopamine receptors, but further research is needed to characterize the binding profile of 7-hydroxymitragynine specifically.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to studying the interaction of 7-hydroxymitragynine with the dopaminergic system.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a generalized procedure for determining the binding affinity of a test compound like 7-hydroxymitragynine for dopamine receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific dopamine receptor subtype.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor of interest (e.g., D2).

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test compound (7-hydroxymitragynine).

-

Non-specific agent (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.

-

Non-specific Binding Wells: Add the non-specific agent, the radioligand, and the cell membrane suspension.

-

Competition Wells: Add the various dilutions of the test compound, the radioligand, and the cell membrane suspension.

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Structure-Activity Relationship of 7-Hydroxymitragynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymitragynine is a potent and pharmacologically complex indole alkaloid derived from the leaves of the Mitragyna speciosa (kratom) plant. It is also the primary active metabolite of mitragynine, the most abundant alkaloid in kratom.[1][2] This compound has garnered significant interest within the scientific community for its unique opioid receptor activity, functioning as a potent partial agonist at the µ-opioid receptor (MOR) with a distinct signaling profile that deviates from classical opioids like morphine.[3][4] Notably, 7-hydroxymitragynine demonstrates a bias towards G-protein signaling pathways while exhibiting minimal recruitment of β-arrestin, a characteristic that may be associated with a reduced side effect profile, including less respiratory depression and constipation.[4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-hydroxymitragynine, offering a comprehensive overview of its pharmacology, the influence of structural modifications on its activity, and detailed experimental protocols for its study.

Core Pharmacology and Mechanism of Action

7-Hydroxymitragynine's primary mechanism of action is through its interaction with opioid receptors. It displays a higher binding affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors. Functionally, it acts as a partial agonist at the µ-opioid receptor, meaning it activates the receptor but does not produce the maximal response achievable by a full agonist.

A key feature of 7-hydroxymitragynine's pharmacology is its G-protein signaling bias. Upon binding to the µ-opioid receptor, it preferentially activates the intracellular G-protein signaling cascade, which is responsible for its analgesic effects. Unlike traditional opioids, it shows little to no engagement of the β-arrestin pathway, which is implicated in mediating some of the adverse effects of opioids, such as respiratory depression and tolerance.

Structure-Activity Relationship (SAR) of 7-Hydroxymitragynine Analogs

The chemical scaffold of 7-hydroxymitragynine offers several points for modification to probe its structure-activity relationship. Key regions of the molecule that have been investigated include the C7 position, the C9 position on the indole ring, and the acrylate moiety.

Modifications at the C7 Position

The hydroxyl group at the C7 position is crucial for the potent µ-opioid receptor activity of 7-hydroxymitragynine.

-

Removal or replacement of the 7-hydroxyl group with other substituents, such as a methoxy, ethoxy, or acetoxy group, leads to a significant reduction in both binding affinity and functional activity at opioid receptors.

Modifications at the C9 Position

The methoxy group at the C9 position of the indole ring also plays a role in the molecule's activity.

-

Demethylation of the C9-methoxy group has been shown to reduce the potency of 7-hydroxymitragynine at the µ-opioid receptor.

-

Replacement of the 9-methoxy group with other functionalities, such as phenyl, methyl, or 3'-furanyl groups, has been explored, with some analogs demonstrating partial agonism with lower efficacy compared to the parent compound.

Modifications of the Acrylate Group

The acrylate and ethyl groups on ring D are highly sensitive to modification.

-

Alterations to these groups can significantly diminish or completely abolish the activity of 7-hydroxymitragynine at opioid receptors, highlighting their importance for receptor binding and activation.

Quantitative Data Summary

The following tables summarize the quantitative data for 7-hydroxymitragynine and its precursor, mitragynine, at various opioid receptors. This data provides a comparative overview of their binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| 7-Hydroxymitragynine | 13.5 - 77.9 | 137 - 155 | 123 - 133 |

| Mitragynine | ~709 | ~6800 | ~1700 |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Functional Activity at the µ-Opioid Receptor

| Compound | Assay | Parameter | Value |

| 7-Hydroxymitragynine | GTPγS | EC50 | 34.5 nM |

| GTPγS | Emax | 47% | |

| Mitragynine | GTPγS | EC50 | 339 nM |

| GTPγS | Emax | 34% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of 7-hydroxymitragynine.

Synthesis of 7-Hydroxymitragynine from Mitragynine

Materials:

-

Mitragynine

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Tetrahydrofuran (THF)

-

Water

-

Argon gas

-

Basic silica gel for column chromatography

-

Triethylamine

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve mitragynine in a mixture of tetrahydrofuran and water under an argon atmosphere.

-

Cool the solution to 0°C.

-

Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the reaction mixture.

-

Allow the reaction to proceed at low temperature.

-

Upon completion, quench the reaction and extract the crude product.

-

Purify the crude product using basic column chromatography. Pre-treat the silica gel with triethylamine.

-

Elute the column with a mixture of ethyl acetate and petroleum ether to obtain pure 7-hydroxymitragynine.

Opioid Receptor Binding Assay

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)

-

Test compound (7-hydroxymitragynine or analog)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membranes, radioligand, and either the test compound or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled opioid antagonist like naloxone.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.

GTPγS Binding Assay

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

[³⁵S]GTPγS

-

GDP

-

Test compound (7-hydroxymitragynine or analog)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (unlabeled GTPγS)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membranes, GDP, and the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the EC50 and Emax values by plotting the specific binding against the logarithm of the agonist concentration.

β-Arrestin Recruitment Assay

Materials:

-

Cells co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

Test compound (7-hydroxymitragynine or analog)

-

Cell culture medium

-

Detection reagents specific to the reporter system.

-

Plate reader (luminescence or fluorescence).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a specific period (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Determine the EC50 and Emax values for β-arrestin recruitment.

Visualizations

Signaling Pathway of 7-Hydroxymitragynine at the µ-Opioid Receptor

Caption: G-protein biased signaling of 7-hydroxymitragynine at the µ-opioid receptor.

Experimental Workflow for In Vitro Pharmacological Characterization

Caption: General workflow for the in vitro pharmacological evaluation of 7-hydroxymitragynine analogs.

Conclusion

7-Hydroxymitragynine stands out as a promising lead compound in the development of novel analgesics. Its unique G-protein biased agonism at the µ-opioid receptor offers the potential for effective pain relief with a reduced burden of the side effects that plague traditional opioid therapies. The structure-activity relationship studies summarized in this guide highlight the critical structural motifs required for its activity and provide a roadmap for the design of new analogs with improved pharmacological profiles. Further research into the nuanced SAR of this fascinating molecule will undoubtedly pave the way for the development of safer and more effective pain management strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Correction to “Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic potential of 7-hydroxymitragynine for pain relief

An In-depth Technical Guide on the Therapeutic Potential of 7-Hydroxymitragynine for Pain Relief

Introduction

7-Hydroxymitragynine (7-HMG) is a terpenoid indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom.[1] While it is a minor constituent of the plant's alkaloid profile, comprising less than 2% of the total content, it is also a primary active metabolite of mitragynine, the most abundant alkaloid in kratom.[1][2] Formed in the liver through the oxidation of mitragynine, 7-HMG has garnered significant scientific interest due to its potent analgesic properties.[3][4]

Traditionally, kratom leaves have been used for their stimulant and analgesic effects. Modern research has identified 7-HMG as a key mediator of the opioid-like effects of kratom, exhibiting a significantly higher potency than both its parent compound, mitragynine, and the classical opioid morphine in preclinical studies. This has positioned 7-HMG as a compound of interest for the development of novel pain therapeutics.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the therapeutic potential of 7-hydroxymitragynine for pain relief. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacology, preclinical efficacy, pharmacokinetics, and safety profile. The guide includes structured data tables for quantitative comparison, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Pharmacology of 7-Hydroxymitragynine

Mechanism of Action

The analgesic effects of 7-HMG are primarily mediated through its interaction with the endogenous opioid system. It functions as a potent agonist at the µ-opioid receptor (MOR), which is the primary target for classical opioid analgesics like morphine.

Receptor Binding and Functional Activity: 7-HMG displays a high binding affinity for the µ-opioid receptor, with reported Ki values in the nanomolar range, making it significantly more potent than mitragynine. It also interacts with kappa (κ) and delta (δ) opioid receptors, albeit with lower affinity, where it may act as a competitive antagonist. Functionally, most studies characterize 7-HMG as a partial agonist at the µ-opioid receptor. This means that while it activates the receptor to produce an analgesic response, it does not elicit the maximal possible response, which may contribute to a ceiling effect for some of its adverse effects.

G Protein-Biased Agonism: A critical aspect of 7-HMG's pharmacology is its nature as a G protein-biased agonist at the µ-opioid receptor. Upon activation, the µ-opioid receptor can signal through two main pathways:

-

G-protein pathway: This pathway is primarily responsible for the desired analgesic effects.

-

β-arrestin 2 pathway: Recruitment of β-arrestin 2 is associated with many of the undesirable side effects of classical opioids, including respiratory depression, constipation, and the development of tolerance.

7-HMG preferentially activates the G-protein signaling pathway with minimal recruitment of β-arrestin 2. This biased agonism is a key area of research, as it suggests that 7-HMG could offer a wider therapeutic window, providing effective pain relief with a reduced risk of severe side effects compared to conventional opioids.

Figure 1: G Protein-Biased Signaling of 7-HMG at the µ-Opioid Receptor.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of 7-hydroxymitragynine and comparator compounds at human and rodent opioid receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Species | Ki (nM) | Reference |

| 7-Hydroxymitragynine | µ (mu) | Human | 7.16 ± 0.94 | |

| Human | 16 ± 1 | |||

| Human | 47 | |||

| Murine | 37 ± 4 | |||

| κ (kappa) | Human | 74.1 | ||

| Human | 188 | |||

| δ (delta) | Human | 236 | ||

| Human | 219 | |||

| Mitragynine | µ (mu) | Human | 161 ± 9.56 | |

| Human | 238 ± 28 | |||

| κ (kappa) | Human | ~1700 | ||

| δ (delta) | Human | ~6800 | ||

| Morphine | µ (mu) | Human | 1.50 ± 0.04 | |

| Murine | 4.6 ± 1.8 |

Preclinical Efficacy in Pain Models

Animal models are crucial for evaluating the analgesic potential of new compounds. 7-HMG has consistently demonstrated potent antinociceptive effects in various rodent models of acute pain.

Analgesic Effects

In the mouse tail-flick assay, a common test for centrally mediated analgesia, 7-HMG is a highly potent analgesic. Studies have shown its potency to be approximately fivefold greater than orally administered mitragynine and up to 13 times greater than morphine. The analgesic effects are confirmed to be MOR-dependent, as they can be blocked by opioid antagonists like naltrexone.

The primary mechanism for mitragynine's analgesic effect in mice is now understood to be its conversion to 7-HMG. Brain concentrations of 7-HMG following mitragynine administration are sufficient to account for the observed opioid-receptor-mediated analgesia.

Figure 2: Typical Experimental Workflow for Assessing Analgesic Efficacy.

Quantitative Data: In Vivo Analgesic Potency

The following table presents the median effective dose (ED50) of 7-hydroxymitragynine required to produce an analgesic effect in mice, as determined by the tail-flick assay.

| Compound | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval | Animal Model | Reference |

| 7-Hydroxymitragynine | Subcutaneous (s.c.) | 0.57 | 0.19–1.7 | 129S1 Mice | |

| Mitragynine | Subcutaneous (s.c.) | 106 | 57.4–195 | 129S1 Mice | |

| Mitragynine | Oral (p.o.) | 2.05 | 1.24–3.38 | 129S1 Mice |

Note: The data clearly illustrates the significantly higher potency of 7-HMG compared to its parent compound, mitragynine, particularly when mitragynine is administered subcutaneously, bypassing first-pass metabolism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 7-HMG's analgesic properties.

Protocol 1: In Vivo Analgesia Assessment (Tail-Flick Test)

-

Objective: To determine the dose-dependent analgesic effect of 7-hydroxymitragynine.

-

Reference Study: Kruegel et al. (2019), ACS Central Science.

-

Animals: Male 129S1 strain mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation and Administration:

-

7-hydroxymitragynine and mitragynine were dissolved in a vehicle solution (e.g., 5% Tween 80 in saline).

-

Drugs were administered via subcutaneous (s.c.) or oral (p.o.) routes in a volume of 10 mL/kg body weight.

-

A cumulative dosing procedure was used, with ascending doses administered to groups of mice (n=5-17 per dose).

-

-

Nociceptive Testing (Tail-Flick Assay):

-

A radiant heat source (e.g., an IITC Model 33 Tail-Flick Analgesia Meter) is focused on the ventral surface of the mouse's tail, approximately 2-3 cm from the tip.

-

The baseline latency for the mouse to "flick" its tail away from the heat source is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

-

Following drug administration, tail-flick latency is measured at predetermined time points (e.g., 15, 30, 60, 120 minutes) to determine the time of peak effect.

-

-

Data Analysis:

-

The analgesic effect is quantified as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency − Baseline latency) / (Cut-off time − Baseline latency)] × 100

-

Dose-response curves are generated by plotting %MPE against the logarithm of the dose.

-

The ED50 value, the dose required to produce 50% of the maximum possible effect, is calculated using non-linear regression analysis.

-

Protocol 2: In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 7-hydroxymitragynine for opioid receptors.

-

Reference Study: Obeng et al. (2021), Journal of Medicinal Chemistry.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human µ, κ, or δ opioid receptors.

-

Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).

-

Test compound (7-hydroxymitragynine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Procedure (Competition Binding Assay):

-

Cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (7-HMG).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Metabolism

The analgesic effects of mitragynine are largely attributable to its metabolic conversion to 7-HMG. This biotransformation is a critical factor in the compound's overall pharmacological profile.

Metabolic Pathway

In both mice and humans, mitragynine is metabolized in the liver to 7-HMG. This conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6. Inhibition of CYP3A4 has been shown to significantly reduce the formation of 7-HMG from mitragynine in humans.

Figure 3: Metabolic Conversion of Mitragynine to 7-Hydroxymitragynine.

Human Pharmacokinetics

Controlled studies on the pharmacokinetics of pure 7-HMG in humans are lacking. However, data on 7-HMG as a metabolite of mitragynine is available from studies involving the oral administration of encapsulated kratom leaf powder.

| Parameter | Single Dose | Multiple Doses | Unit | Reference |

| Tmax (Time to Peak Concentration) | 1.2 - 1.8 | 1.3 - 2.0 | hours | |

| T1/2 (Elimination Half-life) | 4.7 | 24.7 | hours | |

| Steady State Reached | N/A | Within 7 days | days | |

| Mean Metabolite Ratio (7-HMG/Mitragynine) | 0.20 - 0.31 | 0.15 - 0.21 | ratio |

Note: The elimination half-life of 7-HMG is considerably longer after multiple doses, indicating potential accumulation with chronic use.

Safety and Therapeutic Window

While 7-HMG's potency is a promising attribute for pain relief, it also raises safety concerns typical of opioid agonists, including abuse potential and respiratory depression.

-

Respiratory Depression: Preclinical studies indicate that 7-HMG can cause respiratory depression, a primary cause of opioid-related fatalities. However, its G protein bias may translate to a wider therapeutic window between the analgesic dose and the dose that causes significant respiratory suppression compared to classical opioids.

-

Abuse and Dependence Liability: As a potent MOR agonist, 7-HMG carries a risk of abuse and physical dependence. Animal studies have shown that it can produce rewarding effects and withdrawal symptoms characteristic of classical opioids.

-

Rewarding Effects: Interestingly, some preclinical data from intracranial self-stimulation (ICSS) procedures suggest that 7-HMG may not be rewarding and could even be aversive at high doses, indicating a potentially lower abuse potential than classical opioids like morphine. However, this finding requires further investigation.

Future Directions and Conclusion

7-hydroxymitragynine presents a compelling profile as a potential therapeutic agent for pain relief. Its high potency, combined with a unique G protein-biased mechanism of action at the µ-opioid receptor, offers the prospect of developing a new class of analgesics with an improved safety profile.

Key Findings:

-

7-HMG is a potent, partial agonist at the µ-opioid receptor and is the primary mediator of mitragynine's analgesic effects.

-

Its G protein-biased signaling may separate the desired analgesic effects from adverse effects like respiratory depression.

-

Preclinical studies confirm its potent antinociceptive activity, surpassing that of morphine in some models.

Challenges and Future Research: Despite these promising preclinical findings, significant research gaps remain. There is a notable absence of controlled clinical trials in humans to establish the efficacy and safety of 7-HMG for pain management. Future research should focus on:

-

Conducting rigorous, placebo-controlled clinical trials to evaluate its analgesic efficacy, dose-response relationship, and safety in human subjects.

-

Further elucidating the long-term effects of 7-HMG, including tolerance and dependence liability.

-

Exploring its potential in different types of pain (e.g., neuropathic, inflammatory).

References

The Neuropharmacology of 7-Hydroxymitragynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant and is also the primary active metabolite of the plant's most abundant alkaloid, mitragynine.[1][2] Although present in only trace amounts in dried kratom leaf (typically less than 2%), 7-OH is a highly potent and pharmacologically significant compound.[3][4] It functions as a potent partial agonist at the μ-opioid receptor (MOR), with significantly greater affinity and potency than mitragynine and, in some assays, morphine.[3] A key feature of its neuropharmacology is its G protein-biased agonism at the MOR, preferentially activating G protein signaling pathways over the β-arrestin-2 pathway. This biased signaling is hypothesized to contribute to a wider therapeutic window, potentially separating its potent analgesic effects from the severe respiratory depression commonly associated with classical opioids. This technical guide provides a comprehensive overview of the neuropharmacology of 7-hydroxymitragynine, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and metabolic pathways.

Receptor Binding Profile

7-Hydroxymitragynine demonstrates a distinct binding affinity profile, primarily targeting the μ-opioid receptor (MOR) with high affinity. Its affinity for the κ- (KOR) and δ-opioid receptors (DOR) is considerably lower. This selectivity for the MOR is more pronounced compared to mitragynine. Multiple studies using radioligand binding assays in various cell lines expressing human or rodent opioid receptors have consistently shown that 7-OH binds to the MOR with Ki values in the low nanomolar range, indicating a strong interaction.

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Cell Line | Reference |

| 7-Hydroxymitragynine | 16 ± 1 | 133 ± 37 | 137 ± 21 | HEK 293 (human) | Todd et al., 2020 |

| 7-Hydroxymitragynine | 47 | 188 | 219 | HEK (human) | Kruegel et al., 2016 |

| 7-Hydroxymitragynine | 37 ± 4 | - | - | CHO (murine) | Varadi et al., 2016 |

| 7-Hydroxymitragynine | 77.9 (45.8–152) | 220 (162–302) | 243 (168–355) | - | Hemby et al., 2018 |

| 7-Hydroxymitragynine | 7.16 ± 0.94 | 196 ± 4.10 | 1280 ± 212 | HEK (MOP), RBL (KOP/DOP) | Obeng et al., 2021 |

| Mitragynine | 238 ± 28 | - | - | HEK 293 (human) | Todd et al., 2020 |

| Mitragynine | 161 ± 9.56 | 186 ± 12.7 | >10000 | HEK (MOP), RBL (KOP/DOP) | Obeng et al., 2021 |

| Morphine | 1.50 ± 0.04 | - | - | HEK 293 (human) | Todd et al., 2020 |

| Morphine | 4.6 ± 1.8 | - | - | CHO (murine) | Varadi et al., 2016 |

Functional Activity and Signaling

The functional activity of 7-hydroxymitragynine is a defining aspect of its pharmacological profile. It acts as a potent partial agonist at the μ-opioid receptor. In functional assays, it demonstrates significantly greater potency than mitragynine. For instance, in a bioluminescence resonance energy transfer (BRET) assay, 7-OH had an EC50 of 34.5 nM, approximately 10-fold more potent than mitragynine (EC50 = 339 nM). While it is a potent agonist at the MOR, its maximal efficacy (Emax) is typically lower than that of full agonists like DAMGO or morphine, classifying it as a partial agonist.

A critical characteristic of 7-OH is its G protein-biased agonism. Unlike traditional opioids such as morphine, which strongly recruit both G protein and β-arrestin-2 signaling pathways, 7-OH preferentially activates G protein signaling. The recruitment of β-arrestin-2 is implicated in mediating some of the adverse effects of opioids, including respiratory depression and tolerance. The reduced engagement of the β-arrestin pathway by 7-OH may explain its potentially improved safety profile.

| Compound | Assay | Receptor | Activity | EC50 (nM) | Emax (%) | Reference |

| 7-Hydroxymitragynine | BRET | hMOR | Partial Agonist | 34.5 ± 4.5 | 47 | Kruegel et al., 2016 |

| 7-Hydroxymitragynine | GTPγS | hMOR | Partial Agonist | 34.5 | 47 | pmc.ncbi.nlm.nih.gov |

| 7-Hydroxymitragynine | cAMP | hMOR | Agonist | 19.5 | 89 | Vardy et al., 2021 |

| 7-Hydroxymitragynine | HTRF | hMOR | Full Agonist | 7.6 | - | Kruegel et al., 2016 |

| 7-Hydroxymitragynine | BRET | hKOR | Antagonist | IC50 = 7.9 µM | - | Kruegel et al., 2016 |

| Mitragynine | BRET | hMOR | Partial Agonist | 339 ± 178 | 34 | Kruegel et al., 2016 |

| Mitragynine | GTPγS | hMOR | Partial Agonist | 339 | 34 | pmc.ncbi.nlm.nih.gov |

Signaling Pathway Diagrams

Caption: G Protein-biased signaling pathway of 7-hydroxymitragynine at the μ-opioid receptor.

Caption: Comparison of signaling bias between 7-hydroxymitragynine and classical opioids like morphine.

In Vivo Pharmacology

Animal models have been crucial in elucidating the physiological and behavioral effects of 7-hydroxymitragynine. These studies confirm its potent opioid-like effects, primarily mediated through the MOR.

-

Analgesia: 7-OH produces potent dose-dependent antinociception in rodent models, such as the tail-flick and hot-plate tests. Its analgesic potency is reported to be substantially greater than both mitragynine and morphine. The antinociceptive effects are reversed by opioid antagonists like naloxone, confirming they are mediated by opioid receptors.

-

Reward and Abuse Liability: Consistent with its action as a MOR agonist, 7-OH is self-administered by animals and substitutes for morphine in drug discrimination studies, indicating a potential for abuse. However, some studies suggest its rewarding effects may differ from classical opioids. In an intracranial self-stimulation (ICSS) procedure, low doses of 7-OH did not affect brain reward thresholds, while a high dose actually increased them, an effect not typical of rewarding drugs.

-

Respiratory Depression: The effect of 7-OH on respiration is a critical area of research. Studies show that, unlike mitragynine which can stimulate respiration, 7-OH causes significant, dose-dependent respiratory depression similar to morphine. This respiratory depression is effectively reversed by naloxone. However, the G protein bias of 7-OH suggests its therapeutic index (ratio of analgesic dose to respiratory depressant dose) might be wider than that of non-biased opioids, a hypothesis that remains under active investigation.

| Effect | Animal Model | Assay | Key Finding | ED50/Dose | Reference |

| Antinociception | Rat | Hot-plate test | More potent than morphine and mitragynine. | ED50 = 1.91 mg/kg | Kruegel et al., 2016 |

| Antinociception | Mouse | Tail-flick test | Significantly more potent than mitragynine. | ED50 = 0.57 mg/kg (s.c.) | Kruegel et al., 2019 |

| Reward | Rat | ICSS | High dose (3.2 mg/kg) increased brain reward thresholds. | 0.1-3.2 mg/kg (IP) | Teltsh et al., 2022 |

| Respiratory Effect | Rat | Plethysmography | Induced significant respiratory depression. | - | Teltsh et al., 2024 |

Pharmacokinetics and Metabolism

7-hydroxymitragynine is not only a constituent of the kratom plant but also an active metabolite of mitragynine. In both humans and mice, mitragynine is metabolized to 7-OH via oxidation, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic conversion is crucial, as evidence suggests that much of the MOR-dependent analgesic activity of orally administered mitragynine is actually mediated by the 7-OH formed in the liver.

Human pharmacokinetic studies following the oral administration of encapsulated kratom leaf powder show that 7-OH appears in the plasma relatively quickly.